6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one
Overview
Description
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one is an organic compound with the molecular formula C8H7NO3 It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methylphenol with carbonyl compounds such as phosgene or triphosgene. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methylbenzo[d]oxazol-2(3H)-one.
Reduction: Formation of 6-hydroxy-4-methyl-2,3-dihydrobenzo[d]oxazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s hydroxyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2-methylbenzo[d]oxazole: Similar structure but with a different substitution pattern.
5-hydroxy-2-methylbenzo[d]oxazole: Another isomer with the hydroxyl group in a different position.
2-hydroxy-4-methylbenzo[d]oxazole: Similar compound with the hydroxyl and methyl groups swapped.
Uniqueness
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl and methyl groups can affect the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-hydroxy-4-methyl-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5(10)3-6-7(4)9-8(11)12-6/h2-3,10H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXUVHMQHBSTHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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